Cas no 2308485-07-4 (3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized chiral compound featuring both Fmoc (9-fluorenylmethoxycarbonyl) and bromophenyl functional groups. Its structure is designed for applications in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a protecting moiety for amines, enabling controlled deprotection under mild basic conditions. The bromophenyl moiety enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, facilitating further derivatization. The chiral center and carboxylic acid functionality provide additional versatility for stereoselective synthesis or conjugation. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the development of targeted bioactive molecules, offering precise control over molecular architecture.
3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2308485-07-4 structure
Product name:3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2308485-07-4
MF:C27H25BrN2O5
MW:537.401806592941
CID:6015991
PubChem ID:165878991

3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1485391
    • 3-{[(1R)-1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2308485-07-4
    • Inchi: 1S/C27H25BrN2O5/c1-16(17-10-12-18(28)13-11-17)29-26(33)24(14-25(31)32)30-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24H,14-15H2,1H3,(H,29,33)(H,30,34)(H,31,32)/t16-,24?/m1/s1
    • InChI Key: XISGETSJZYYNFM-YAOANENCSA-N
    • SMILES: BrC1C=CC(=CC=1)[C@@H](C)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 536.09468g/mol
  • Monoisotopic Mass: 536.09468g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 734
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.5

3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1485391-2500mg
3-{[(1R)-1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-07-4
2500mg
$4771.0 2023-09-28
Enamine
EN300-1485391-100mg
3-{[(1R)-1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-07-4
100mg
$2142.0 2023-09-28
Enamine
EN300-1485391-1.0g
3-{[(1R)-1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-07-4
1g
$0.0 2023-05-26
Enamine
EN300-1485391-1000mg
3-{[(1R)-1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-07-4
1000mg
$2433.0 2023-09-28
Enamine
EN300-1485391-10000mg
3-{[(1R)-1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-07-4
10000mg
$10464.0 2023-09-28
Enamine
EN300-1485391-5000mg
3-{[(1R)-1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-07-4
5000mg
$7058.0 2023-09-28
Enamine
EN300-1485391-500mg
3-{[(1R)-1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-07-4
500mg
$2336.0 2023-09-28
Enamine
EN300-1485391-250mg
3-{[(1R)-1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-07-4
250mg
$2239.0 2023-09-28
Enamine
EN300-1485391-50mg
3-{[(1R)-1-(4-bromophenyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2308485-07-4
50mg
$2044.0 2023-09-28

Additional information on 3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Introduction to 3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2308485-07-4)

3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2308485-07-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is notable for its unique structural features and potential applications in drug development. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of 3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is characterized by a central propanoic acid core, which is flanked by two distinct functional groups: a carbamoyl group derived from (1R)-1-(4-bromophenyl)ethylamine and an amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) moiety. The presence of the bromine atom in the phenyl ring and the Fmoc protecting group imparts unique chemical properties to this molecule, making it a valuable intermediate in various synthetic pathways.

The synthesis of 3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid typically involves a multi-step process. One common approach begins with the preparation of (1R)-1-(4-bromophenyl)ethylamine, which is then coupled with an activated propanoic acid derivative to form the carbamoyl intermediate. Subsequently, the amino group is protected using Fmoc chloride to yield the final product. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, enhancing its accessibility for research and development purposes.

In terms of biological activity, 3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has shown promising potential in various pharmacological studies. For instance, it has been investigated for its ability to modulate specific protein-protein interactions, which are crucial in many cellular processes and disease states. One notable application is its use as a tool compound in the study of protein kinases, where it has demonstrated selective inhibition of certain kinase isoforms. This property makes it a valuable reagent for probing kinase function and identifying potential therapeutic targets.

Recent research has also explored the use of 3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid in the development of novel therapeutic agents. Studies have shown that derivatives of this compound exhibit improved pharmacokinetic properties and enhanced biological activity compared to their parent molecules. For example, modifications to the bromophenyl or Fmoc groups have led to compounds with increased solubility and stability, making them more suitable for in vivo applications.

The potential applications of 3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid extend beyond its use as a tool compound. It has been investigated for its anti-inflammatory properties, particularly in models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Preliminary studies have indicated that this compound can effectively reduce inflammation by inhibiting key signaling pathways involved in the inflammatory response.

In addition to its therapeutic potential, 3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has also found applications in diagnostic imaging. The presence of the bromine atom makes it suitable for radiolabeling with isotopes such as bromine-76 or bromine-82, which can be used for positron emission tomography (PET) imaging. This property allows researchers to track the distribution and metabolism of the compound in living organisms, providing valuable insights into its pharmacokinetics and biodistribution.

The future prospects for 3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid are promising. Ongoing research aims to further optimize its structure and properties to enhance its therapeutic efficacy and reduce potential side effects. Additionally, efforts are being made to develop new synthetic methods that can produce this compound on a larger scale while maintaining high purity and yield.

In conclusion, 3-{(1R)-1-(4-bromophenyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2308485-07-4) is a versatile and intriguing compound with significant potential in both research and pharmaceutical applications. Its unique chemical structure and biological activities make it an important molecule for further investigation and development in the field of medicinal chemistry.

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